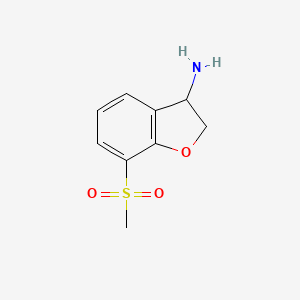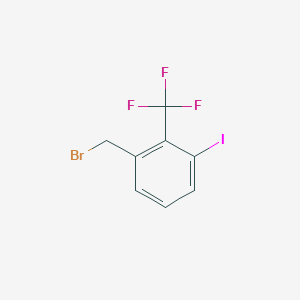
1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene is an organohalide compound characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method starts with the trifluoromethylation of a suitable benzene derivative, followed by iodination and bromomethylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while cross-coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its unique structure may impart desirable pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry: In the material science industry, this compound can be used to create novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the trifluoromethyl group and the halogens, which make the benzene ring more susceptible to nucleophilic attack. The molecular targets and pathways involved can vary widely based on the specific reactions and applications.
Comparación Con Compuestos Similares
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
- 1-(Bromomethyl)-2-(trifluoromethyl)benzene
- 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The position of the trifluoromethyl group also influences the compound’s chemical behavior, making it a versatile intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C8H5BrF3I |
|---|---|
Peso molecular |
364.93 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3I/c9-4-5-2-1-3-6(13)7(5)8(10,11)12/h1-3H,4H2 |
Clave InChI |
ZAGJEKAAEZKCSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)C(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


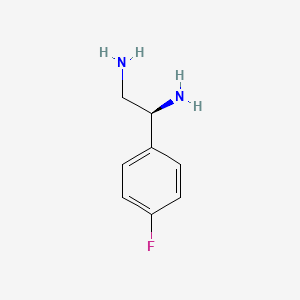




![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)

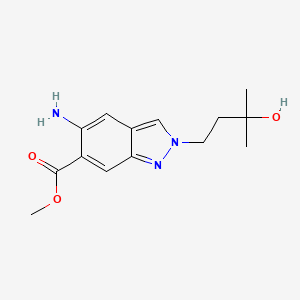
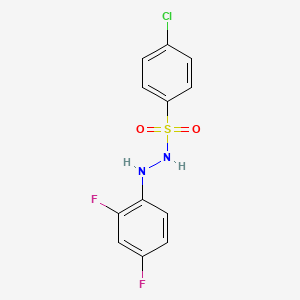
![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)
